(R)-BoroCpg(+)-Pinanediol-HCl

Description

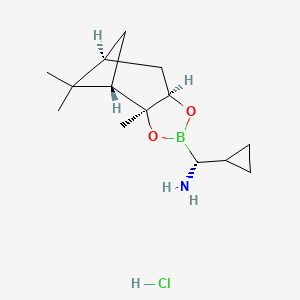

(R)-BoroCpg(+)-Pinanediol-HCl, or (R)-Borocyclopropylglycine-(+)-pinanediol•HCl (CAS 732285-43-7), is a chiral boronic acid derivative conjugated with (+)-pinanediol and hydrochloric acid. Its molecular formula is C₁₄H₂₄BNO₂•HCl, with a molar mass of 285.62 g/mol . The compound exhibits a melting point of 254–257°C (dec.), is soluble in chloroform and methanol, and appears as a white solid requiring storage at -20°C under an inert atmosphere .

Structurally, the compound features a cyclopropylglycine backbone, where the boronic acid group replaces the carboxylic acid moiety. The (+)-pinanediol ester serves as a chiral auxiliary, enhancing stereoselectivity in reactions such as Suzuki-Miyaura cross-couplings, which are critical in pharmaceutical synthesis .

Properties

IUPAC Name |

(R)-cyclopropyl-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BNO2.ClH/c1-13(2)9-6-10(13)14(3)11(7-9)17-15(18-14)12(16)8-4-5-8;/h8-12H,4-7,16H2,1-3H3;1H/t9-,10-,11+,12-,14-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRIBWUNFRKVHI-AKDYBRCWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C4CC4)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C4CC4)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719319 | |

| Record name | (R)-1-Cyclopropyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732285-43-7 | |

| Record name | (R)-1-Cyclopropyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-BoroCpg(+)-Pinanediol-HCl typically involves the reaction of a chiral pinanediol boronate ester with a suitable chlorinating agent. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the boronic acid moiety. The process can be summarized as follows:

Formation of Pinanediol Boronate Ester: The initial step involves the reaction of pinanediol with a boronic acid derivative to form the boronate ester.

Chlorination: The boronate ester is then treated with a chlorinating agent such as thionyl chloride or oxalyl chloride to yield ®-BoroCpg(+)-Pinanediol-HCl.

Industrial Production Methods

Industrial production of ®-BoroCpg(+)-Pinanediol-HCl follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-BoroCpg(+)-Pinanediol-HCl undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to boranes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

®-BoroCpg(+)-Pinanediol-HCl has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex chiral molecules.

Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with boronic acids.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-BoroCpg(+)-Pinanediol-HCl involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that have active site serine or threonine residues. The pathways involved often include the inhibition of proteases and other enzymes critical for cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (R)-BoroCpg(+)-Pinanediol-HCl with structurally analogous boronic acid-pinanediol derivatives. Key differences lie in the amino acid backbone, stereochemistry, and physicochemical properties, which influence their applications in catalysis and drug development.

Key Observations:

Structural Variability :

- The cyclopropylglycine backbone in (R)-BoroCpg provides rigid conformational constraints , advantageous for stabilizing transition states in stereoselective reactions. In contrast, (R)-BoroPro (proline derivative) contains a pyrrolidine ring , offering torsional flexibility for binding enzyme active sites .

- Borophenylalanine and boroleucine derivatives introduce aromatic and aliphatic side chains , respectively, modulating hydrophobicity and steric bulk for tailored substrate interactions .

Stereochemical Impact :

- The (+)-pinanediol configuration in (R)-BoroCpg ensures consistent chirality transfer during catalysis, whereas the (S)-isomer of BoroPro (e.g., (S)-BoroPro(-)-Pinanediol-HCl) may exhibit opposing enantioselectivity .

Market and Accessibility :

- All compounds are high-cost specialty chemicals , priced at $2,000/0.1 g due to complex synthesis and chiral purity requirements. (S)-BoroPro(-)-Pinanediol-HCl has a documented market presence, with projections for growth in pharmaceutical applications .

Stability and Handling :

- (R)-BoroCpg is stable in air but hygroscopic , necessitating inert storage. In contrast, (S)-BoroPro is water-sensitive , limiting its use in aqueous media .

Biological Activity

(R)-BoroCpg(+)-Pinanediol-HCl is a chiral boronic acid derivative that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound exhibits unique biological activities primarily due to its ability to interact with various molecular targets through its boronic acid moiety. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C14H25BClNO2

- Molecular Weight : 285.62 g/mol

- CAS Number : 732285-43-7

- Structure : The compound features a pinanediol moiety attached to a boronic acid group, which is crucial for its biological interactions.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction enables it to inhibit enzymes, particularly those with active site serine or threonine residues, such as proteases. The inhibition of these enzymes can disrupt various cellular processes, making this compound a valuable tool in biochemical research.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on several enzymes:

- Proteases : The compound acts as a potent inhibitor of serine proteases, which are involved in numerous physiological processes including digestion and immune response.

- Enzyme Interactions : Its boronic acid group allows it to interact specifically with the active sites of target enzymes, leading to effective inhibition.

Anticancer Properties

Research indicates that this compound may have potential applications in cancer therapy:

- Mechanisms : It has been shown to induce apoptosis in cancer cells by modulating signaling pathways related to cell cycle regulation.

- Case Studies : Experimental studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role for this compound in oncological treatments.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (S)-BoroCpg(+)-Pinanediol-HCl | Enantiomer of this compound | Potentially different biological activity |

| Phenylboronic Acid | Simpler boronic acid derivative | Lacks chiral specificity |

| Bortezomib | Boronic acid-containing drug used in cancer therapy | Specific proteasome inhibitor |

Research Findings

- Inhibition Studies : In vitro studies have shown that this compound effectively inhibits serine proteases, demonstrating IC50 values comparable to established inhibitors.

- Cancer Cell Line Testing : Research involving various cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, indicating potential anticancer effects.

- Mechanistic Insights : Studies suggest that the compound's mechanism involves the formation of stable complexes with target enzymes, preventing substrate access and subsequent enzymatic activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.